1,1,1-Trifluoro-3-phenyl-2-butanol
Description
1,1,1-Trifluoro-3-phenyl-2-butanol is a fluorinated secondary alcohol characterized by a trifluoromethyl group, a phenyl substituent, and a hydroxyl group at the C2 position. Its synthesis typically involves the nucleophilic addition of methyl-¹⁴C magnesium iodide (a Grignard reagent) to trifluoroacetophenone, followed by protonation to yield the alcohol . This method ensures high regioselectivity and moderate yields, as reported in studies focusing on labeled compounds for mechanistic investigations. The compound’s structural features, including the electron-withdrawing trifluoromethyl group and aromatic phenyl ring, confer unique physicochemical properties, such as enhanced acidity of the hydroxyl group and increased lipophilicity compared to non-fluorinated analogs. Spectral data (e.g., ¹⁹F NMR and IR) confirm the presence of the trifluoromethyl moiety and hydrogen-bonded hydroxyl groups .
Properties
Molecular Formula |
C10H11F3O |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-phenylbutan-2-ol |
InChI |
InChI=1S/C10H11F3O/c1-7(9(14)10(11,12)13)8-5-3-2-4-6-8/h2-7,9,14H,1H3 |
InChI Key |
VNJIRHGMWKPGOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-phenylbutan-2-ol can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with trifluoroacetone in the presence of a base, followed by reduction. The reaction conditions typically include:
Reagents: Benzaldehyde, trifluoroacetone, base (e.g., sodium hydroxide)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reduction: Using a reducing agent such as sodium borohydride or lithium aluminum hydride
Industrial Production Methods
Industrial production of 1,1,1-trifluoro-3-phenylbutan-2-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-phenylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alkanes or alcohols.
Substitution: Produces halides or amines.
Scientific Research Applications
1,1,1-Trifluoro-3-phenylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-3-phenylbutan-2-ol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
Comparison with Similar Compounds
1,1,1-Trichloro-2-methyl-2-propanol
This compound replaces fluorine with chlorine and introduces a methyl group at C2. The trichloro substitution reduces electronegativity but increases molecular weight and polarizability. Key differences include:
- Acidity: The trifluoro group in 1,1,1-Trifluoro-3-phenyl-2-butanol enhances hydroxyl acidity (pKa ~9–10) due to strong electron withdrawal, whereas the trichloro analog (pKa ~12–13) is less acidic .
- Boiling/Melting Points : The trichloro derivative exhibits a boiling point of 173–175°C and melting point of 75–79°C, while the trifluoro compound’s higher electronegativity likely elevates its boiling point (exact data unavailable in provided evidence) .
3-Phenyl-2-butanol (Non-fluorinated Analog)
Lacking fluorine substituents, this compound demonstrates:
- Reduced Lipophilicity : LogP values are lower (~1.5 vs. ~2.8 for the trifluoro analog).
- Lower Thermal Stability : Decomposes at temperatures >200°C, whereas fluorination improves thermal resistance.
Reactivity and Functionalization
- Tosylation Efficiency : The trifluoro compound undergoes tosylation with p-toluenesulfonyl chloride in the presence of n-butyllithium, achieving yields >70% due to enhanced leaving-group ability of the hydroxyl proton . In contrast, trichloro analogs require harsher conditions (e.g., prolonged reaction times) for similar transformations .
- Hydrogen Bonding : Fluorine’s electronegativity strengthens intermolecular hydrogen bonds in the trifluoro derivative, influencing solubility in polar aprotic solvents (e.g., THF, DMF).
Data Table: Key Comparative Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
